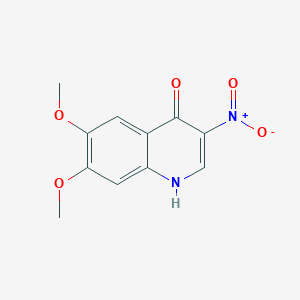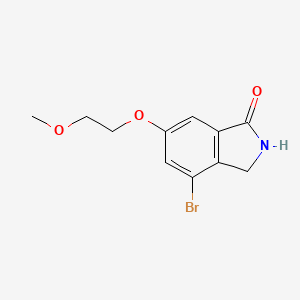
4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-methoxyethoxy)ethane
Specific Scientific Field
Chemistry, specifically in the synthesis of pigments and dyes.
Application
This compound can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
Methods of Application
The specific experimental procedures and technical details would depend on the exact synthesis process being used. Generally, this would involve reacting 1-Bromo-2-(2-methoxyethoxy)ethane with other reagents under controlled conditions to form the desired product .
Results or Outcomes
The resulting DPP derivatives and squarine dyes can be used as pigments and for the detection of zinc cations, respectively .
4-bromo-1,8-naphthalic anhydride
Specific Scientific Field
Chemistry, specifically in the development of fluorescent probes.
Application
A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe can be used for the detection of Cu2+ and H2PO4− .
Methods of Application
The probe BSS was synthesized from 4-bromo-1,8-naphthalic anhydride and its structure was characterized by 1HNMR, 13CNMR, FTIR, and MS . Fluorescence emission spectra showed that probe BSS could realize the “turn-off” detection of Cu2+ in acetonitrile solution .
Results or Outcomes
The fluorescence intensity of BSS showed a good linear relationship with the Cu2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10−8 mol/L . The complex BSS-Cu2+ had specific fluorescence recovery properties for H2PO4− and the detection limit was as low as 5.7×10−8 mol/L .
Reductive Heck Reaction in Organic Chemistry
Specific Scientific Field
Organic Chemistry
Application
Isoindolin-1-one is a common structural unit in the molecules of many organic compounds . It can be used in the synthesis of fused aza heterocyclic derivatives, which is a dynamically developing field of contemporary organic chemistry .
Methods of Application
The specific experimental procedures and technical details would depend on the exact synthesis process being used. Generally, this would involve reacting isoindolin-1-one with other reagents under controlled conditions to form the desired product .
Results or Outcomes
The resulting fused aza heterocyclic derivatives can be used in various applications in organic chemistry .
Eigenschaften
IUPAC Name |
4-bromo-6-(2-methoxyethoxy)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-2-3-16-7-4-8-9(10(12)5-7)6-13-11(8)14/h4-5H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNWUIBPCYMOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(CNC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619881 | |
| Record name | 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one | |
CAS RN |
808127-77-7 | |
| Record name | 4-Bromo-2,3-dihydro-6-(2-methoxyethoxy)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808127-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


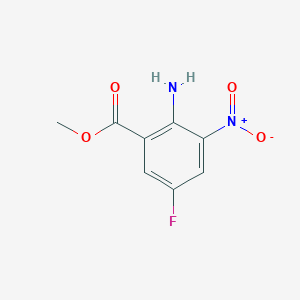
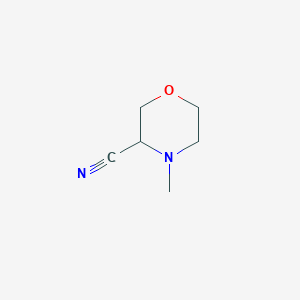
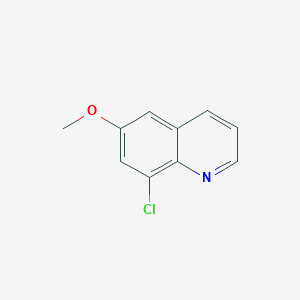
![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)
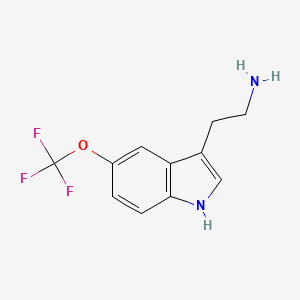
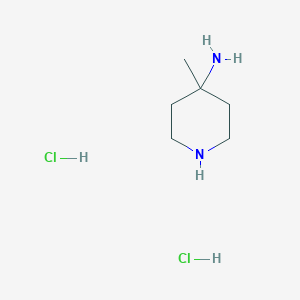

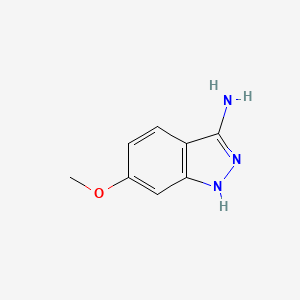
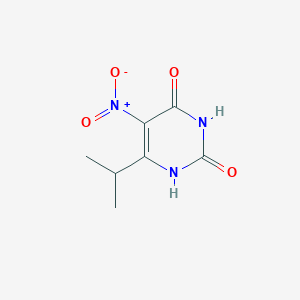
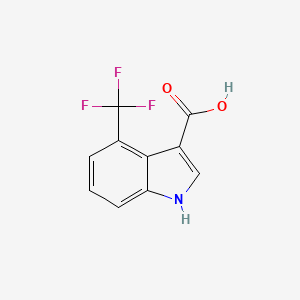
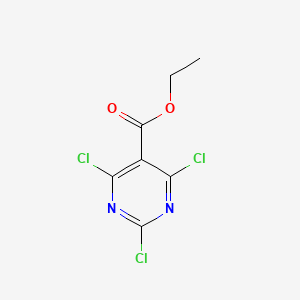
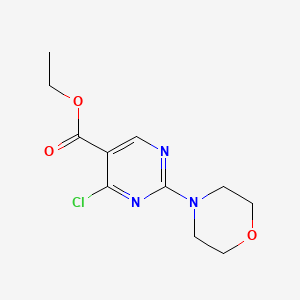
![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
